molecular formula C11H15BrN2 B1269321 1-(2-Bromobenzyl)piperazine CAS No. 298705-59-6

1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321
CAS No.: 298705-59-6
M. Wt: 255.15 g/mol
InChI Key: XVHSZKUVDNZYDF-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)piperazine is a chemical compound belonging to the class of phenylpiperazines. This compound is utilized in various scientific experiments and has potential implications in different fields of research and industry.

Scientific Research Applications

1-(2-Bromobenzyl)piperazine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting central nervous system disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and is toxic if inhaled .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: N-oxides are the primary products.

    Reduction: Dehalogenated piperazine derivatives are formed.

Comparison with Similar Compounds

    1-Benzylpiperazine: A central nervous system stimulant with structural similarity to 1-(2-Bromobenzyl)piperazine.

    1-(3-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct pharmacological properties.

    1-(3-Trifluoromethylphenyl)piperazine: Known for its use in combination with other piperazines in illicit substances.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHSZKUVDNZYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354148
Record name 1-(2-bromobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298705-59-6
Record name 1-(2-bromobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298705-59-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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